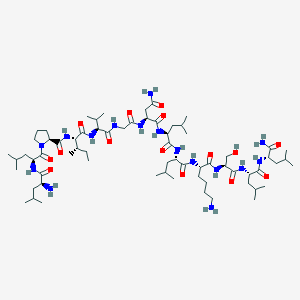
Temporin B
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
準備方法
Synthetic Routes and Reaction Conditions
Temporin B can be synthesized using solid-phase peptide synthesis (SPPS), a method commonly employed for the production of peptides . The process involves the sequential addition of protected amino acids to a growing peptide chain anchored to a solid resin. The reaction conditions typically include the use of coupling reagents such as N,N’-diisopropylcarbodiimide (DIC) and hydroxybenzotriazole (HOBt) to facilitate peptide bond formation . After the assembly of the peptide chain, the peptide is cleaved from the resin and deprotected to yield the final product .
Industrial Production Methods
While industrial-scale production of this compound is not widely reported, the principles of SPPS can be scaled up for larger quantities. Automation of the SPPS process and optimization of reaction conditions can enhance the efficiency and yield of peptide synthesis .
化学反応の分析
Types of Reactions
Temporin B primarily undergoes interactions with lipid membranes rather than traditional chemical reactions such as oxidation or reduction . Its activity is largely attributed to its ability to disrupt bacterial membranes, leading to cell lysis .
Common Reagents and Conditions
The primary reagents involved in the synthesis of this compound are protected amino acids and coupling agents used in SPPS . The conditions for these reactions are typically mild, involving room temperature or slightly elevated temperatures to facilitate peptide bond formation .
Major Products Formed
The major product formed from the synthesis of this compound is the peptide itself, which can be further purified using techniques such as high-performance liquid chromatography (HPLC) to achieve the desired purity .
科学的研究の応用
Temporin B has a wide range of scientific research applications:
Antimicrobial Activity: This compound exhibits potent activity against Gram-positive bacteria, including resistant strains such as methicillin-resistant Staphylococcus aureus (MRSA).
Anticancer Potential: Recent studies suggest that this compound may have anticancer properties, making it a candidate for cancer therapy.
Antiviral Applications: This compound has shown potential in inhibiting viral infections, although further research is needed to fully understand its antiviral mechanisms.
Biotechnology: This compound can be used in the development of new antimicrobial materials and coatings to prevent bacterial contamination.
作用機序
Temporin B exerts its effects primarily through interactions with lipid membranes . It folds into an α-helical structure upon contact with the membrane surface and penetrates shallowly into the bilayer . This interaction disrupts the integrity of the bacterial membrane, leading to cell lysis and death . This compound can also form hetero-oligomers with other temporins, enhancing its antibacterial activity .
類似化合物との比較
Similar Compounds
Temporin G: Temporin G shares structural similarities with this compound but has distinct antimicrobial properties.
Uniqueness of this compound
This compound is unique due to its specific amino acid sequence and its ability to form synergistic interactions with other temporins . Its relatively short length and high hydrophobicity contribute to its potent membrane-disrupting activity .
特性
分子式 |
C67H122N16O15 |
|---|---|
分子量 |
1391.8 g/mol |
IUPAC名 |
(2S)-N-[(2S)-1-[[(2S)-1-[[(2S)-6-amino-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-amino-4-methyl-1-oxopentan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-3-hydroxy-1-oxopropan-2-yl]amino]-1-oxohexan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]-2-[[2-[[(2S)-2-[[(2S,3S)-2-[[(2S)-1-[(2S)-2-[[(2S)-2-amino-4-methylpentanoyl]amino]-4-methylpentanoyl]pyrrolidine-2-carbonyl]amino]-3-methylpentanoyl]amino]-3-methylbutanoyl]amino]acetyl]amino]butanediamide |
InChI |
InChI=1S/C67H122N16O15/c1-17-41(16)55(82-64(95)51-22-20-24-83(51)67(98)49(30-39(12)13)79-57(88)42(69)25-34(2)3)66(97)81-54(40(14)15)65(96)72-32-53(86)73-48(31-52(70)85)62(93)77-47(29-38(10)11)61(92)76-45(27-36(6)7)59(90)74-43(21-18-19-23-68)58(89)80-50(33-84)63(94)78-46(28-37(8)9)60(91)75-44(56(71)87)26-35(4)5/h34-51,54-55,84H,17-33,68-69H2,1-16H3,(H2,70,85)(H2,71,87)(H,72,96)(H,73,86)(H,74,90)(H,75,91)(H,76,92)(H,77,93)(H,78,94)(H,79,88)(H,80,89)(H,81,97)(H,82,95)/t41-,42-,43-,44-,45-,46-,47-,48-,49-,50-,51-,54-,55-/m0/s1 |
InChIキー |
AYROABJJLVQQJK-UCGIAFIRSA-N |
異性体SMILES |
CC[C@H](C)[C@@H](C(=O)N[C@@H](C(C)C)C(=O)NCC(=O)N[C@@H](CC(=O)N)C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](CCCCN)C(=O)N[C@@H](CO)C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](CC(C)C)C(=O)N)NC(=O)[C@@H]1CCCN1C(=O)[C@H](CC(C)C)NC(=O)[C@H](CC(C)C)N |
正規SMILES |
CCC(C)C(C(=O)NC(C(C)C)C(=O)NCC(=O)NC(CC(=O)N)C(=O)NC(CC(C)C)C(=O)NC(CC(C)C)C(=O)NC(CCCCN)C(=O)NC(CO)C(=O)NC(CC(C)C)C(=O)NC(CC(C)C)C(=O)N)NC(=O)C1CCCN1C(=O)C(CC(C)C)NC(=O)C(CC(C)C)N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


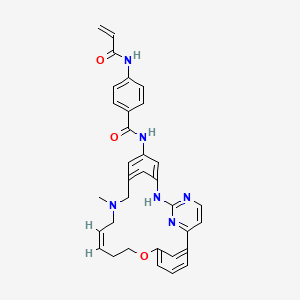
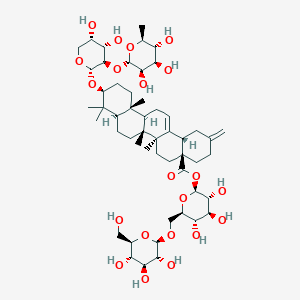
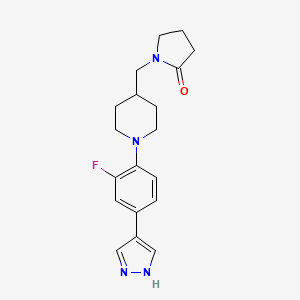
![(3R,4R,5S)-5-amino-3-pentan-3-yloxy-4-[(2,2,2-trideuterioacetyl)amino]cyclohexene-1-carboxylic acid](/img/structure/B12385506.png)
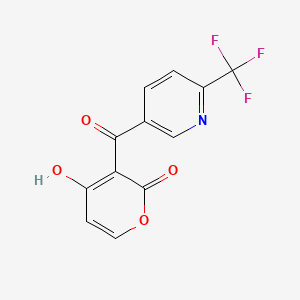
![[(2S,3S,4R,6S)-6-[(2R,3S,4R,5R,6S)-6-[[(4R,5S,6S,7R,9R,11Z,13E,16R)-4-acetyloxy-5-methoxy-9,16-dimethyl-2,10-dioxo-7-(2-oxoethyl)-1-oxacyclohexadeca-11,13-dien-6-yl]oxy]-4-(dimethylamino)-5-hydroxy-2-methyloxan-3-yl]oxy-4-hydroxy-2,4-dimethyloxan-3-yl] 3-methylbutanoate](/img/structure/B12385516.png)
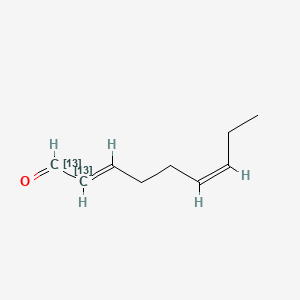
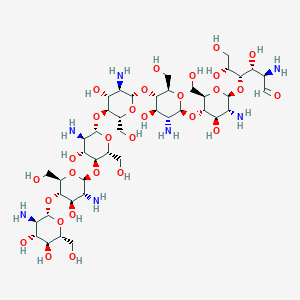
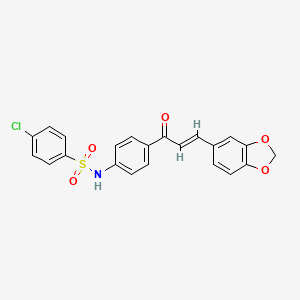
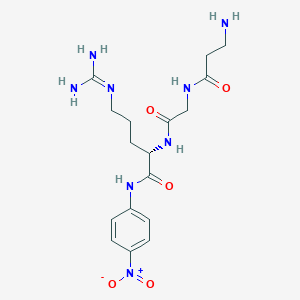
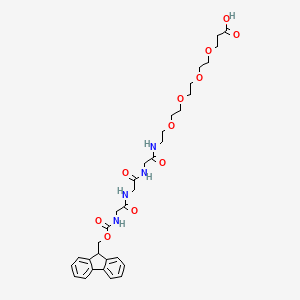
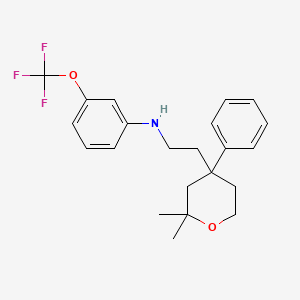
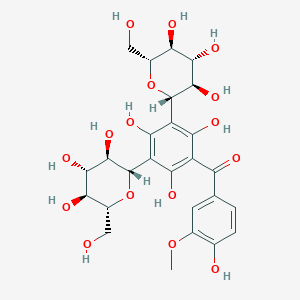
![(2S)-4-[1-(cyclopropylmethyl)pyrazol-3-yl]-2-[2-fluoro-4-(4,4,4-trifluorobutoxy)phenyl]-5-(5-oxo-1H-tetrazol-4-yl)-2-(trifluoromethyl)-1,3-dihydropyridin-6-one](/img/structure/B12385573.png)
